4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered interest in various fields such as chemistry, biology, medicine, and industry. Its unique structural features and chemical properties make it a subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Formation: : The synthesis starts with the preparation of 3,4-dihydroquinolin-1(2H)-yl compound through cyclization reactions involving appropriate precursors.
Sulfonylation: : This intermediate undergoes sulfonylation using sulfonyl chloride reagents under controlled temperature and pH conditions to form the sulfonyl derivative.
Benzamide Derivatization:
Industrial Production Methods: Industrial synthesis of this compound would involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This typically involves scaling up the reactions, using automated systems for precise control, and employing advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and oxadiazole moieties, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be performed on the sulfonyl and oxadiazole groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the benzamide and sulfonyl groups, under various catalytic conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution: Palladium on carbon, acids, bases.
Major Products: Depending on the reaction conditions, major products can include oxidized derivatives, reduced compounds, or substituted analogs with altered functional groups.
Scientific Research Applications
Chemistry:
Study of reaction mechanisms and pathways.
Development of new synthetic methodologies.
Biology:
As a molecular probe to study enzyme interactions and cellular pathways.
Medicine:
Investigation as a lead compound for developing new therapeutic agents.
Potential use in drug delivery systems due to its structural properties.
Industry:
Applications in materials science for developing new polymers or composites.
Potential use in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It could interfere with cellular signaling pathways, alter gene expression, or disrupt metabolic processes.
Comparison with Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide.
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(sulfonylamino)benzamide.
3,4-dihydroquinolin-1(2H)-yl derivatives with various substitutions.
Uniqueness: What sets 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide apart is its combined structural features that confer unique chemical reactivity and potential biological activity. The presence of the 5-methyl-1,3,4-oxadiazol-2-yl moiety is particularly noteworthy as it can enhance interaction with biological targets and improve the compound's stability.
This is only a glimpse of what this compound offers! It has many possibilities just waiting to be uncovered. Anything in particular you'd like to dive deeper into?
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-21-22-19(27-13)20-18(24)15-8-10-16(11-9-15)28(25,26)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCOJBHGZILBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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